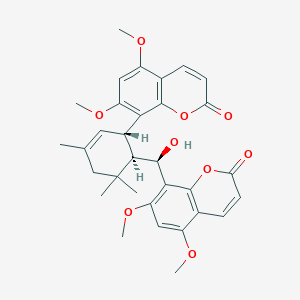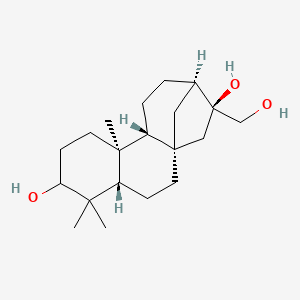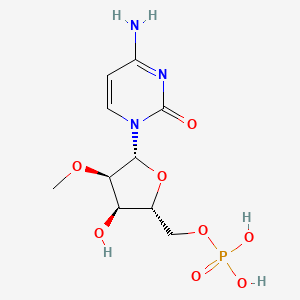
Toddalosin
Übersicht
Beschreibung
Toddalosin, also known as this compound, is a useful research compound. Its molecular formula is C32H34O9 and its molecular weight is 562.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin
Toddalosin hat sich als vielversprechend in der Medizin erwiesen {svg_1}. Es wird aus Toddalia asiatica gewonnen, einer Pflanze, die traditionell zur Behandlung verschiedener Krankheiten wie Malaria, Verstauchungen, Husten, Fieber, Neuralgie, Epilepsie und Dyspepsie eingesetzt wird {svg_2}. Extrakte der Pflanze, die this compound enthalten, sollen Antikrebs-, Anti-HIV-, antimikrobielle und Antifeedant-Aktivitäten aufweisen {svg_3}. Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer Behandlungen für diese Erkrankungen eingesetzt werden könnte.
Nanotechnologie
Im Bereich der Nanotechnologie könnte this compound potenziell bei der Entwicklung von nanobasierten Arzneimittelverabreichungssystemen eingesetzt werden {svg_4}. Nanotechnologie bietet mehrere Vorteile bei der Behandlung chronischer menschlicher Krankheiten durch ortsspezifische und zielgerichtete Verabreichung präziser Medikamente {svg_5}. Nanostrukturierte polymere Materialien, die möglicherweise this compound enthalten, haben als therapeutische Träger für die präzise Abgabe von Medikamenten an Zielstellen immenses Forschungsinteresse geweckt {svg_6}.
Umweltwissenschaften
Obwohl spezifische Anwendungen von this compound in der Umweltwissenschaft nicht leicht zugänglich sind, legt das Feld selbst den Schwerpunkt auf das grundlegende Verständnis der Umwelt als integriertes System, das Faktoren umfasst, die Luft, Land und Wasser sowie natürliche Prozesse und menschliche Aktivitäten betreffen {svg_7}. Angesichts der vielfältigen Eigenschaften von this compound ist es plausibel, dass es in Umweltstudien oder -anwendungen eingesetzt werden könnte, vielleicht um die Auswirkungen bestimmter Verbindungen auf Ökosysteme zu verstehen oder um umweltfreundliche Materialien oder Prozesse zu entwickeln.
Safety and Hazards
Safety data sheets suggest that exposure to Toddalosin should be avoided. If exposed, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
Toddalosin is a naturally occurring cardiac glycoside (CG) that has been approved for clinical use in the treatment of heart failure . It is also known for its anticancer effects on non-small cell lung cancer cells (NSCLC) . .
Result of Action
The result of this compound’s action is primarily observed in its anticancer effects on non-small cell lung cancer cells (NSCLC) . .
Eigenschaften
IUPAC Name |
8-[(1S,6R)-6-[(R)-(5,7-dimethoxy-2-oxochromen-8-yl)-hydroxymethyl]-3,5,5-trimethylcyclohex-2-en-1-yl]-5,7-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34O9/c1-16-12-19(26-22(38-6)13-20(36-4)17-8-10-24(33)40-30(17)26)28(32(2,3)15-16)29(35)27-23(39-7)14-21(37-5)18-9-11-25(34)41-31(18)27/h8-14,19,28-29,35H,15H2,1-7H3/t19-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSIERORKAMAIV-FWEOMDSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)(C)C)C(C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@H](C(C1)(C)C)[C@H](C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Toddalosin and where is it found?
A1: this compound is a biscoumarin, a type of natural product characterized by a dimeric structure of two coumarin units. [, , ] It was first isolated from the root bark of the Toddalia asiatica plant, also known as T. aculeata. [] This plant has a history of use in traditional medicine. []
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts do not specify the molecular formula or weight of this compound, they do mention that its structure was elucidated using X-ray crystallography. [] This technique provides a three-dimensional representation of the molecule, revealing the arrangement of atoms and bonds. Further research in chemical databases or publications focusing on natural product chemistry would be needed to obtain the molecular formula, weight, and spectroscopic data (NMR, IR, Mass Spectrometry) of this compound.
Q3: What other compounds are found alongside this compound in Toddalia asiatica?
A3: Research indicates that Toddalia asiatica contains a rich profile of chemical compounds beyond this compound. These include other coumarins like toddaculin, coumurrayin, toddanone, and toddasin, as well as alkaloids such as chelerythrine and skimmianine. [, ] The presence of these diverse compounds highlights the potential of Toddalia asiatica as a source of bioactive molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B1180757.png)





